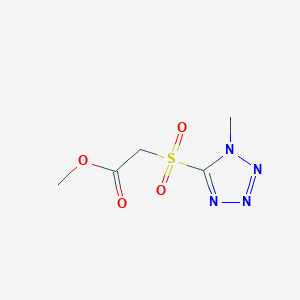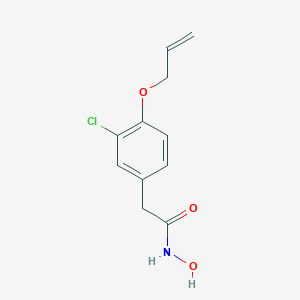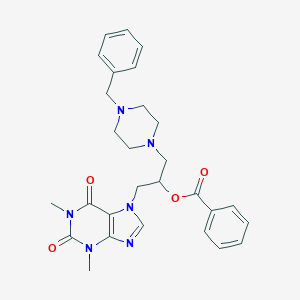
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties.
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has been used in a variety of scientific research applications. One common use is as a tool for studying the role of adenosine receptors in the central nervous system. Theophylline has been shown to antagonize adenosine receptors, leading to increased levels of neurotransmitters such as dopamine and norepinephrine.
Wirkmechanismus
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, works by blocking the binding of adenosine to its receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating sleep, arousal, and other physiological processes. By blocking adenosine receptors, theophylline can increase levels of other neurotransmitters, leading to a variety of physiological effects.
Biochemische Und Physiologische Effekte
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. It also has bronchodilator effects, making it useful in the treatment of asthma and other respiratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of advantages and limitations for lab experiments. One advantage is that it can be used to study the role of adenosine receptors in the central nervous system. It is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, it has limitations in terms of its specificity, as it can also interact with other neurotransmitter systems in the brain.
Zukünftige Richtungen
There are a number of future directions for research on theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-. One area of interest is in developing more specific adenosine receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is in exploring the potential therapeutic uses of theophylline in conditions such as depression and attention deficit hyperactivity disorder. Finally, there is interest in developing new synthetic methods for theophylline and related compounds that may have novel biochemical and physiological effects.
Conclusion:
In conclusion, theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. It has a number of advantages and limitations for lab experiments, and there are many future directions for research on this compound. By continuing to study theophylline and related compounds, researchers may be able to gain new insights into the functioning of the central nervous system and develop new treatments for a variety of conditions.
Synthesemethoden
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, can be synthesized using a variety of methods. One common method involves the reaction of 2-benzyloxy-3-chloropropanoic acid with benzylpiperazine in the presence of a base, followed by the addition of benzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
Eigenschaften
CAS-Nummer |
19977-09-4 |
|---|---|
Produktname |
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- |
Molekularformel |
C28H32N6O4 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
[1-(4-benzylpiperazin-1-yl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H32N6O4/c1-30-25-24(26(35)31(2)28(30)37)34(20-29-25)19-23(38-27(36)22-11-7-4-8-12-22)18-33-15-13-32(14-16-33)17-21-9-5-3-6-10-21/h3-12,20,23H,13-19H2,1-2H3 |
InChI-Schlüssel |
NQHSINYNYSHERB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






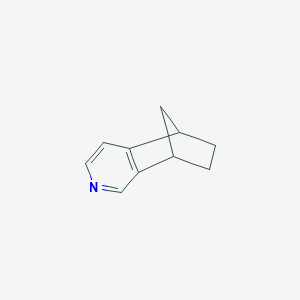
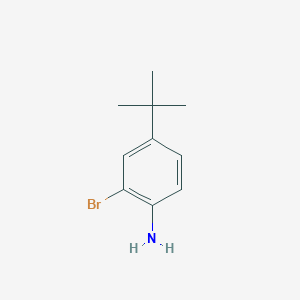
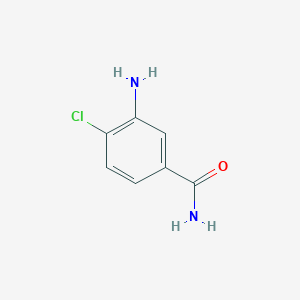
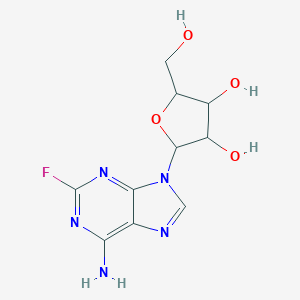
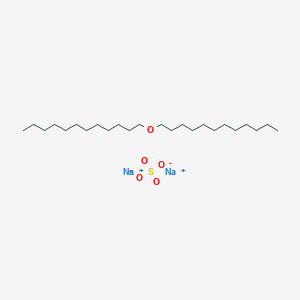
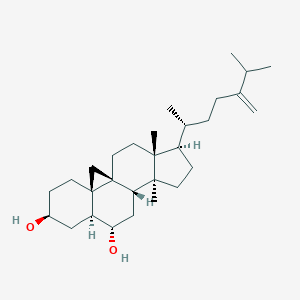
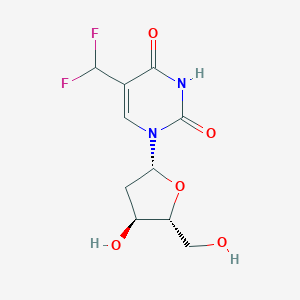
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)

